molecular formula C13H17N5 B6437293 4-methyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2549029-14-1

4-methyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Katalognummer: B6437293
CAS-Nummer: 2549029-14-1
Molekulargewicht: 243.31 g/mol
InChI-Schlüssel: YBIBEMAERSTOLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and an azetidine ring at position 4. The azetidine moiety is further functionalized with a 4-methylpyrazole group via a methylene bridge. Its synthesis likely involves condensation reactions between pyrimidine precursors and azetidine intermediates, though specific protocols remain undocumented in the literature reviewed.

Eigenschaften

IUPAC Name

4-methyl-6-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-10-4-16-18(5-10)8-12-6-17(7-12)13-3-11(2)14-9-15-13/h3-5,9,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIBEMAERSTOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC(C2)CN3C=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

4-methyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-methyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Group Comparisons

Compound Name Pyrimidine Substituents Azetidine/Pyrazole Features Key Functional Groups
4-Methyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine 4-methyl, 6-azetidine-linked Azetidine with 4-methylpyrazole methylene bridge Methyl, pyrazole, azetidine
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-chloro, 6-chloromethyl Pyrazole fused to pyrimidine Chloro, chloromethyl, pyrazole
4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine 4-difluoromethyl, 2-ethylsulfonyl Pyrazole at position 6 Difluoromethyl, sulfonyl, ethyl
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Morpholine-linked quinoline core Azetidine with tetrahydropyrazolopyridine Morpholine, azetidine, pyrazole

Key Observations :

  • Electron-Withdrawing vs.
  • Azetidine Conformation : The azetidine ring in the target compound may enhance rigidity compared to morpholine or piperazine derivatives , influencing target binding kinetics.
  • Pyrazole Positioning : Unlike fused pyrazolo-pyrimidines (e.g., ), the target’s pyrazole is appended via a flexible methylene bridge, which may improve solubility but reduce planarity.

Target Compound Implications :

  • The absence of reactive groups (e.g., chloro) may reduce cytotoxicity compared to intermediates like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
This compound ~300 2.1–2.5 Moderate (DMSO)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 261.1 1.8–2.2 Low (organic solvents)
4-(Difluoromethyl)-2-(ethylsulfonyl)pyrimidine 326.3 1.5–1.9 High (aqueous)

Key Insights :

  • The target compound’s moderate logP (~2.1–2.5) suggests favorable membrane permeability but lower solubility than sulfonyl-containing analogs .
  • Azetidine’s compact structure may reduce metabolic degradation compared to bulkier heterocycles (e.g., morpholine derivatives ).

Biologische Aktivität

The compound 4-methyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a novel synthetic derivative that incorporates both pyrimidine and pyrazole moieties. This structural combination has garnered attention in medicinal chemistry due to the biological activities associated with these heterocycles, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activities of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent functionalization of the pyrimidine core. The synthetic pathway can be optimized for yield and purity through various techniques such as column chromatography and NMR analysis.

Anticancer Properties

Recent studies have indicated that compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For instance, derivatives designed as epidermal growth factor receptor inhibitors (EGFRIs) have demonstrated potent anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. One notable derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating its potential in targeting resistant cancer forms .

Enzyme Inhibition

Compounds similar to this compound have been evaluated for their inhibitory effects on various kinases. For example, pyrazole derivatives have shown promising results as inhibitors of BRAF(V600E) and Aurora-A kinase, which are critical in tumorigenesis. The structure–activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance inhibitory potency .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. Compounds that incorporate a pyrazole moiety have been shown to inhibit pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS), contributing to their therapeutic potential in inflammatory diseases .

Case Studies

Several case studies illustrate the efficacy of similar compounds:

  • EGFR Inhibitors : A study involving new 1H-pyrazolo[3,4-d]pyrimidine derivatives reported significant anti-proliferative activities with one compound demonstrating an IC50 value of 8.21 µM against A549 cells and strong kinase inhibitory activity against EGFR .
  • Antimicrobial Activity : Research on pyrazole-based antimicrobial agents revealed that certain derivatives exhibited enhanced activity against antibiotic-resistant strains, suggesting a dual action mechanism involving membrane disruption and anti-inflammatory effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Target/Cell Line
Compound 12bEGFR Inhibitor0.016Wild-type EGFR
Compound 12bEGFR Inhibitor0.236Mutant EGFR T790M
Py11Antimicrobial-MRSA
VariousAnti-inflammatory-NOS Inhibition

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.